molecular formula C25H23FN4O2S2 B2904087 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291867-48-5

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2904087
CAS No.: 1291867-48-5
M. Wt: 494.6
InChI Key: KRSHNXXVXTUSQQ-UHFFFAOYSA-N
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Description

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H23FN4O2S2 and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity

The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈FN₃OS
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Structural Features

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the piperazine moiety is significant as it often contributes to the modulation of neurotransmitter systems, while the fluorophenyl group may enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with piperazine rings have shown efficacy against various bacterial strains. A study using a broth microdilution method demonstrated that synthesized piperazine derivatives displayed good antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

CompoundMIC (µM)Hemolysis (%)
Compound A7.80 ± 0.1915.48
Compound B8.65 ± 0.578.03
Ciprofloxacin7.14 ± 0.58-

This table summarizes the antibacterial activity and hemolytic effects of selected compounds, indicating a favorable safety profile alongside their efficacy.

Anticancer Potential

The thienopyrimidine scaffold has been linked to anticancer activity in various studies. For example, compounds containing similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed that such compounds can induce significant cytotoxic effects on human cancer cell lines, highlighting their potential as anticancer agents .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with disease pathways. Piperazine derivatives often act on serotonin receptors, which can influence mood disorders and anxiety, while also showing promise in targeting cancer cell pathways through enzyme inhibition .

Study on Antimicrobial Properties

A recent study evaluated the antibacterial activity of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substitution exhibited enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of thienopyrimidine derivatives, including those structurally similar to our compound. The research demonstrated that these compounds could effectively inhibit tumor growth in xenograft models through mechanisms involving apoptosis and inhibition of angiogenesis .

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c1-17-6-2-4-8-20(17)30-24(32)23-19(10-15-33-23)27-25(30)34-16-22(31)29-13-11-28(12-14-29)21-9-5-3-7-18(21)26/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSHNXXVXTUSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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